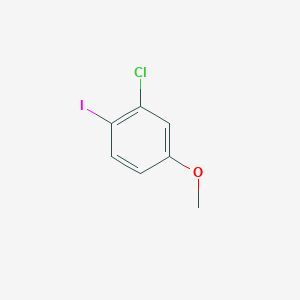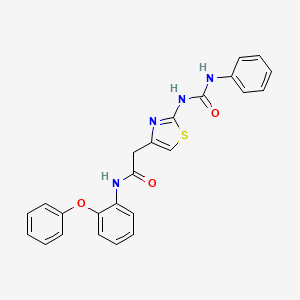
2-Chloro-1-iodo-4-methoxybenzene
Übersicht
Beschreibung
2-Chloro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It has a molecular weight of 268.48 g/mol . This compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-1-iodo-4-methoxybenzene can be achieved through various methods. One such method involves the use of fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-iodo-4-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The InChI code for this compound is 1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-1-iodo-4-methoxybenzene are likely to follow the general mechanisms of electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
2-Chloro-1-iodo-4-methoxybenzene has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 266.0±25.0 °C at 760 mmHg . It has a topological polar surface area of 9.2 Ų .Wissenschaftliche Forschungsanwendungen
I have conducted a search and found several applications for 2-Chloro-1-iodo-4-methoxybenzene. Below are six unique applications, each with its own detailed section:
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceuticals. It serves as a building block in the creation of active pharmaceutical ingredients (APIs) due to its halogenated aromatic structure which is a common moiety in many drug molecules .
Organic Synthesis
As an organic building block, 2-Chloro-1-iodo-4-methoxybenzene is utilized in various organic synthesis reactions, including coupling reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Liquid Crystal Display (LCD) Chemicals
This compound’s derivatives are used in the production of polarizing films for LCDs. The specific molecular structure of such compounds contributes to the liquid crystal properties required for display technologies .
Analytical Reagents
In analytical chemistry, 2-Chloro-1-iodo-4-methoxybenzene can be used as a reagent for various analytical techniques, aiding in the identification and quantification of substances .
Molecular Modeling and Simulation
The compound is referenced in molecular modeling programs such as Amber and GROMACS. These programs use it to simulate molecular interactions and dynamics, which is crucial for understanding chemical and biological processes .
Electrophilic Aromatic Substitution Reactions
It is involved in electrophilic aromatic substitution reactions, a method commonly used to modify benzene rings by introducing different functional groups, thus altering the chemical properties of the molecule for desired applications .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-1-iodo-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- The electrons in the pi bond attack the electrophile, resulting in one carbon getting a positive charge and the other forming a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it may degrade at higher temperatures .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-iodo-4-methoxybenzene. For instance, exposure to light and strong oxidizing agents could potentially lead to hazardous decomposition . Furthermore, the compound’s action may be influenced by temperature, as it’s stored in a refrigerator .
Safety and Hazards
2-Chloro-1-iodo-4-methoxybenzene is classified as a hazardous substance. It has hazard statements H315, H318, H335, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-chloro-1-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBVHCKCKXFVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-iodo-4-methoxybenzene | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2943908.png)

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)